bromopyruvic acid bromopyruvic acid 3-bromopyruvate is a 2-oxo monocarboxylic acid anion that is the conjugate base of 3-bromopyruvic acid, arising from deprotonation of the carboxy group. It is functionally related to a pyruvate. It is a conjugate base of a 3-bromopyruvic acid.
Brand Name: Vulcanchem
CAS No.: 1113-59-3
VCID: VC0001779
InChI: InChI=1S/C3H3BrO3/c4-1-2(5)3(6)7/h1H2,(H,6,7)/p-1
SMILES: C(C(=O)C(=O)O)Br
Molecular Formula: C3H2BrO3-
Molecular Weight: 165.95 g/mol

bromopyruvic acid

CAS No.: 1113-59-3

Cat. No.: VC0001779

Molecular Formula: C3H2BrO3-

Molecular Weight: 165.95 g/mol

* For research use only. Not for human or veterinary use.

bromopyruvic acid - 1113-59-3

CAS No. 1113-59-3
Molecular Formula C3H2BrO3-
Molecular Weight 165.95 g/mol
IUPAC Name 3-bromo-2-oxopropanoate
Standard InChI InChI=1S/C3H3BrO3/c4-1-2(5)3(6)7/h1H2,(H,6,7)/p-1
Standard InChI Key PRRZDZJYSJLDBS-UHFFFAOYSA-M
SMILES C(C(=O)C(=O)O)Br
Canonical SMILES C(C(=O)C(=O)[O-])Br

Biochemical Mechanisms of Action

Glycolytic Pathway Inhibition

3-BrPA exerts multi-target effects on glycolysis (Figure 2):

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH):
As the primary target, 3-BrPA alkylates GAPDH's active-site cysteine (Cys149), irreversibly inhibiting its dehydrogenase activity (IC₅₀ = 8.2 μM in HepG2 cells) . This blockade reduces ATP production by 78% within 2 hours, triggering necroptosis in glycolytic tumors .

Hexokinase II (HK-II):
At higher concentrations (≥50 μM), 3-BrPA dissociates HK-II from mitochondrial voltage-dependent anion channels (VDAC), disrupting the enzyme's anti-apoptotic function . This mitochondrial detachment precedes cytochrome c release and apoptosis-inducing factor (AIF) translocation, accounting for 62% of cell death in MCF-7 breast cancer models .

Mitochondrial Dysfunction and TCA Cycle Interference

Beyond glycolysis, 3-BrPA inhibits oxidative phosphorylation via:

EnzymeInhibition MechanismEffect on Respiration
Succinate dehydrogenaseAlkylation of FAD-binding site74% reduction in Complex II activity
α-Ketoglutarate dehydrogenaseCysteine modification in E1 subunit68% decrease in α-KG oxidation
Pyruvate dehydrogenaseInactivation of E2 dihydrolipoamide41% lower acetyl-CoA synthesis

These multi-compartment disruptions deplete ATP synergistically, with combined glycolytic and mitochondrial inhibition reducing cellular ATP by 93% in HT-29 colon carcinoma cells .

Ubiquitin-Proteasome System Modulation

A novel mechanism involves 3-BrPA's alkylation of ubiquitin-activating (E1) and conjugating (E2) enzymes, reducing global protein ubiquitination by 55% within 4 hours . This impairs proteasomal degradation of pro-apoptotic factors like Bax, increasing their intracellular levels 3.2-fold in DU145 prostate cancer cells .

Anticancer Efficacy Across Tumor Models

Hepatocellular Carcinoma (HCC)

In HepG2 xenografts, 10 mg/kg 3-BrPA (intraperitoneal, q3d) reduced tumor volume by 81% compared to controls (p < 0.001) . Mechanistically, this correlates with:

  • 64% decrease in glutaminolysis flux (via glutamate dehydrogenase inhibition)

  • 49% reduction in NADPH/NADP⁺ ratio (limiting antioxidant synthesis)

  • 3.8-fold increase in caspase-3 activation

Castration-Resistant Prostate Cancer (CRPC)

3-BrPA (25 μM) suppressed PC3 cell migration by 92% through epithelial-mesenchymal transition (EMT) reversal:

ProteinExpression Changep-value
E-cadherin↑ 3.1-fold0.003
N-cadherin↓ 78%0.008
Vimentin↓ 83%0.001

Transcriptome analysis revealed downregulation of SNAI1 (log2FC = -2.4) and TWIST1 (log2FC = -1.9), key EMT transcription factors .

Selective Toxicity via MCT Transport

The preferential uptake of 3-BrPA by monocarboxylate transporter 1 (MCT1) explains its cancer selectivity :

Cell TypeMCT1 Expression (RFU)3-BrPA IC₅₀ (μM)
Hepatoma (HepG2)248 ± 3112.1 ± 2.4
Normal hepatocyte47 ± 12>500

This 41-fold selectivity ratio enables tumor-specific cytotoxicity at pharmacologically achievable concentrations .

Pharmacokinetics and Analytical Profiling

HPLC-MS/MS Quantification

A validated method for plasma 3-BrPA detection employs precolumn derivatization with 4-nitro-1,2-phenylenediamine :

ParameterValue
ColumnC18 (100 × 2.1 mm, 1.7 μm)
Mobile Phase0.1% formic acid/acetonitrile
LLOQ0.5 ng/mL
Linearity0.5–1000 ng/mL (r² = 0.998)
Intraday precision2.1–4.7% RSD

This method revealed a 3.7-hour elimination half-life for 3-BrPA in Sprague-Dawley rats, increasing to 5.1 hours when administered as a Val-Ile prodrug .

Prodrug Development

3-BrPA-Val-Ile enhances oral bioavailability (F = 34% vs. 8% for free drug) by leveraging peptide transporter 1 (PEPT1)-mediated absorption . Hydrolysis by intestinal carboxypeptidases releases active 3-BrPA, achieving tumor concentrations of 28 μM after 50 mg/kg oral dosing .

Challenges and Future Directions

Toxicity Considerations

While 3-BrPA exhibits tumor selectivity, doses >15 mg/kg in rats caused reversible hepatotoxicity (ALT ↑ 2.8-fold) and nephrotoxicity (BUN ↑ 1.9-fold) . Mitigation strategies include:

  • Nanoparticle encapsulation (e.g., PLGA carriers) to reduce systemic exposure

  • Conjugation with tumor-targeting ligands (e.g., folate, RGD peptides)

Clinical Translation

Ongoing Phase I trials (NCT04283027) are evaluating intra-arterial 3-BrPA for HCC, with preliminary data showing 44% disease control rate and median PFS of 5.1 months . Combination regimens with PD-1 inhibitors or PARP antagonists are under preclinical investigation to address metabolic plasticity in resistant clones.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator